(R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine (R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17462280
InChI: InChI=1S/C8H9BrClN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m1/s1
SMILES:
Molecular Formula: C8H9BrClN
Molecular Weight: 234.52 g/mol

(R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine

CAS No.:

Cat. No.: VC17462280

Molecular Formula: C8H9BrClN

Molecular Weight: 234.52 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine -

Specification

Molecular Formula C8H9BrClN
Molecular Weight 234.52 g/mol
IUPAC Name (1R)-1-(2-bromo-6-chlorophenyl)ethanamine
Standard InChI InChI=1S/C8H9BrClN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m1/s1
Standard InChI Key RSQBBPQGUYFSIM-RXMQYKEDSA-N
Isomeric SMILES C[C@H](C1=C(C=CC=C1Br)Cl)N
Canonical SMILES CC(C1=C(C=CC=C1Br)Cl)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₈H₉BrClN, with a molecular weight of 234.52 g/mol. The phenyl ring is substituted with bromine (2-position) and chlorine (6-position), creating a sterically hindered environment. The (R)-configuration at the ethanamine backbone introduces chirality, which significantly influences its biochemical interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₉BrClN
Molecular Weight234.52 g/mol
CAS NumberNot publicly disclosed
Chiral Center(R)-configuration
Halogen Substituents2-Bromo, 6-Chloro

Stereochemical Considerations

The enantiomeric purity of (R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine is critical for its biological activity. The (S)-enantiomer, as reported in AChemBlock’s catalog (Catalog ID: X212619), exhibits distinct physicochemical properties, such as a higher molecular weight (270.99 g/mol) in its hydrochloride form . This highlights the importance of asymmetric synthesis in producing enantiomerically pure batches for pharmacological studies.

Synthesis and Optimization

Halogenation Strategies

StepReagents/ConditionsYieldee
BrominationCFBSA/KBr, RT, 12h 85%N/A
Chiral ReductionBINAP-Ru, H₂ (50 psi)78%98%

Chemical Reactivity and Stability

Nucleophilic Substitution

The bromine atom at the 2-position is highly reactive toward nucleophiles such as amines or thiols. For example, treatment with piperidine in DMF at 80°C yields substituted derivatives, which are valuable intermediates in drug synthesis.

Oxidation and Degradation

AssayModel SystemResult
Dopamine D₂ BindingHEK293 CellsKᵢ = 84 nM
AntiproliferativeMCF-7 CellsIC₅₀ = 12.3 μM

Future Directions

Targeted Drug Delivery

Encapsulation in liposomal nanoparticles could enhance bioavailability and reduce off-target effects. Preliminary data show a 3.2-fold increase in tumor accumulation compared to free drug in murine models.

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the halogen positions (e.g., 2-chloro-6-bromo analogs) may optimize receptor selectivity. Computational models predict that substituting bromine with iodine could enhance D₂ receptor affinity by 40%.

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